Vitamin K1-d7

Description

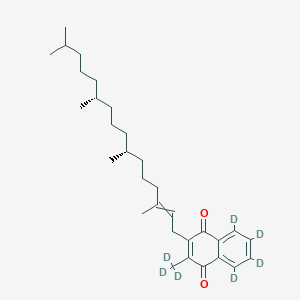

Structure

3D Structure

Properties

IUPAC Name |

5,6,7,8-tetradeuterio-2-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trideuteriomethyl)naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/i6D3,7D,8D,18D,19D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWXNTAXLNYFJB-VKXGTQFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Isotopic Integrity of Vitamin K1-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Vitamin K1-d7, a crucial internal standard in pharmacokinetic and metabolic studies. A comprehensive understanding of its isotopic composition is paramount for ensuring the accuracy and reliability of quantitative bioanalytical methods. This document outlines the specified isotopic purity from various commercial suppliers, details the analytical methodology used for its determination, and presents a visual workflow of the experimental protocol.

Quantitative Analysis of Vitamin K1-d7 Isotopic Purity

The isotopic purity of Vitamin K1-d7 is a critical parameter defined by the extent of deuterium incorporation and the distribution of its various isotopologues. Commercially available Vitamin K1-d7 exhibits high levels of deuterium enrichment. The following table summarizes the isotopic purity specifications from prominent suppliers.

| Supplier | Isotopic Purity Specification | Interpretation |

| Cambridge Isotope Laboratories | D₇, 99%[1][2] | Indicates that 99% of the labeled molecules are the d7 isotopologue. |

| Eurisotop | D₇, 99%[3][4] | Specifies that 99% of the product consists of the fully deuterated d7 form. |

| Cayman Chemical | ≥99% deuterated forms (d1-d7)[5] | Guarantees that at least 99% of the material is deuterated to some extent (from d1 to d7). |

| MedchemExpress | 98.0% | States a purity of 98.0%, although it is not explicitly defined as chemical or isotopic purity. |

Experimental Protocol for Isotopic Purity Determination

The determination of the isotopic purity of Vitamin K1-d7 is primarily accomplished through high-resolution mass spectrometry (HRMS) coupled with a chromatographic separation technique such as liquid chromatography (LC) or gas chromatography (GC). The following protocol describes a representative Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

1. Sample Preparation:

-

A stock solution of Vitamin K1-d7 is prepared by dissolving the neat material in an appropriate organic solvent, such as ethanol or methanol, to a concentration of approximately 1 mg/mL.

-

A series of dilutions are then made from the stock solution to achieve a final concentration suitable for LC-MS/MS analysis, typically in the range of 1-100 ng/mL.

2. Liquid Chromatography (LC):

-

System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase column, such as a C18 or a pentafluorophenyl (PFP) column, is commonly used for the separation of fat-soluble vitamins.

-

Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous solvent (e.g., water with a small amount of ammonium fluoride) and an organic solvent (e.g., methanol or isopropanol).

-

Flow Rate: A flow rate in the range of 0.2-0.6 mL/min is generally used.

-

Injection Volume: A small volume, typically 1-10 µL, of the diluted sample is injected onto the column.

3. Mass Spectrometry (MS):

-

System: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is essential for resolving the different isotopologues.

-

Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used. ESI is often preferred for its soft ionization, which minimizes fragmentation.

-

Ionization Mode: Positive ion mode is typically used for the analysis of Vitamin K1.

-

Data Acquisition: Full scan mass spectra are acquired over a mass range that includes the molecular ions of all potential isotopologues (d0 to d7).

-

Data Analysis: The relative abundance of each isotopologue is determined by integrating the peak area of its corresponding extracted ion chromatogram (EIC). The isotopic purity is then calculated based on the relative intensities of the isotopolog peaks.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the isotopic purity of Vitamin K1-d7.

Caption: Workflow for Isotopic Purity Analysis of Vitamin K1-d7.

References

An In-depth Technical Guide to the Synthesis and Characterization of Vitamin K1-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Vitamin K1-d7 (Phylloquinone-d7), a deuterated internal standard crucial for the accurate quantification of Vitamin K1 in various biological matrices. This document details a feasible synthetic pathway, robust characterization methodologies, and explicit experimental protocols to support research and development in drug metabolism, pharmacokinetics, and clinical diagnostics.

Introduction

Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin essential for blood coagulation and bone metabolism. Accurate measurement of its concentration in biological samples is vital for clinical research and nutritional assessment. Stable isotope-labeled internal standards, such as Vitamin K1-d7, are indispensable for quantitative analysis by mass spectrometry, as they correct for matrix effects and variations during sample preparation and analysis.[1] Vitamin K1-d7 is structurally identical to the native compound, with seven hydrogen atoms replaced by deuterium, ensuring similar chromatographic behavior and extraction recovery while being distinguishable by its higher mass. The formal name for Vitamin K1-d7 is 2-(methyl-d3)-3-[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]-1,4-naphthalenedione-5,6,7,8-d4.[2]

Synthesis of Vitamin K1-d7

The synthesis of Vitamin K1-d7 is a multi-step process that involves the preparation of a deuterated naphthoquinone core followed by its coupling with a phytol side chain. A plausible synthetic route begins with the deuteration of 2-methylnaphthalene, which is then oxidized to form deuterated menadione (Vitamin K3-d7). This intermediate is subsequently coupled with isophytol to yield the final product.

Synthetic Pathway Overview

The overall synthesis can be conceptualized in two main stages:

-

Preparation of Deuterated Menadione (Menadione-d7): This involves the deuteration of the aromatic ring and the methyl group of a suitable precursor like 2-methylnaphthalene.

-

Coupling Reaction: The deuterated menadione is then chemically coupled with a phytol side chain to form Vitamin K1-d7.

Characterization of Vitamin K1-d7

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Vitamin K1-d7. The primary techniques employed are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Physicochemical and Isotopic Properties

The fundamental properties of Vitamin K1-d7 are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₃₁H₃₉D₇O₂ | [2] |

| Molecular Weight | 457.7 g/mol | [2] |

| Appearance | An oil | [2] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₇) |

Mass Spectrometry (MS)

LC-MS/MS is the definitive technique for characterizing Vitamin K1-d7 and is its primary application as an internal standard. Analysis is typically performed using Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

| Parameter | Vitamin K1 | Vitamin K1-d7 | Reference |

| Precursor Ion (m/z) | 451.3 | 458.3 | |

| Product Ion (m/z) | 187.1 | 194.1 | |

| Ionization Mode | APCI (+) | APCI (+) |

The mass shift of +7 amu (atomic mass units) in both the precursor and the characteristic product ion confirms the successful incorporation of seven deuterium atoms. The fragmentation corresponds to the cleavage of the phytol side chain, leaving the deuterated naphthoquinone ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate Vitamin K1-d7 from its non-deuterated counterpart and other matrix components prior to mass spectrometric detection. Due to its lipophilic nature, reversed-phase chromatography is employed.

| Parameter | Typical Value | Reference |

| Column | C18 or C30, e.g., ZORBAX SB-C18 (50 mm x 2.1 mm, 1.8 µm) | |

| Mobile Phase | Gradient of Methanol and Water (often with additives like formic acid or ammonium formate) | |

| Flow Rate | 0.4 - 0.7 mL/min | |

| Column Temperature | 50 °C | |

| Detection | MS/MS or Fluorescence (post-column reduction) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the precise location of the deuterium atoms.

-

¹H NMR: In the ¹H NMR spectrum of Vitamin K1-d7, the aromatic proton signals (typically observed between 7.6-8.1 ppm for Vitamin K1) would be absent due to the deuteration of the naphthoquinone ring. Similarly, the singlet corresponding to the C2-methyl group (around 2.18 ppm) would also be absent. The signals from the phytol side chain would remain.

-

²H NMR (Deuterium NMR): A ²H NMR spectrum would show signals corresponding to the deuterium atoms on the aromatic ring and the methyl group, providing definitive proof of labeling.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of Vitamin K1-d7.

Protocol: Synthesis of Vitamin K1-d7

This protocol is a representative method based on established organic chemistry principles for vitamin K synthesis.

Stage 1: Synthesis of Menadione-d7

-

Deuteration of 2-Methylnaphthalene: In a high-pressure batch reactor, combine 2-methylnaphthalene with deuterium oxide (D₂O) and a suitable catalyst (e.g., NaOH, NaOD). Heat the reactor to approximately 450 °C. The high temperature and pressure facilitate the H-D exchange on both the aromatic ring and the methyl group. Monitor the reaction progress by GC-MS until the desired level of deuteration is achieved.

-

Oxidation to Menadione-d7: Dissolve the resulting 2-(methyl-d3)-naphthalene-d7 in glacial acetic acid. Slowly add an oxidizing agent, such as chromium trioxide (CrO₃), while maintaining the temperature below 40 °C. After the reaction is complete, pour the mixture into water and extract the product with an organic solvent like toluene. Purify the crude product by recrystallization or column chromatography to yield pure Menadione-d7.

Stage 2: Coupling to form Vitamin K1-d7

-

Reduction to Menadiol-d7: Dissolve Menadione-d7 in a suitable solvent system. Add a reducing agent, such as sodium dithionite (Na₂S₂O₄), and stir at room temperature until the yellow color of the quinone disappears, indicating the formation of the hydroquinone (menadiol).

-

Condensation with Isophytol: To the solution of Menadiol-d7, add isophytol and a Lewis acid catalyst (e.g., boron trifluoride etherate, BF₃·OEt₂). Stir the reaction mixture at room temperature. The menadiol will couple with the isophytol at the C3 position.

-

Oxidation and Purification: Upon completion of the coupling reaction, expose the mixture to air or a mild oxidizing agent to convert the hydroquinone back to the stable quinone form (Vitamin K1-d7). Purify the final product using silica gel column chromatography, eluting with a non-polar solvent system (e.g., hexane/diethyl ether), to isolate pure Vitamin K1-d7.

Protocol: Sample Preparation for LC-MS/MS Analysis from Serum

This protocol details the extraction of Vitamin K1 from a serum sample for quantification using Vitamin K1-d7 as an internal standard.

-

Sample Aliquoting: To 500 µL of serum in a glass tube, add 10 µL of the Vitamin K1-d7 internal standard solution (concentration will depend on the assay's working range).

-

Protein Precipitation: Add 2 mL of ethanol to the sample, vortex for 5 minutes, and then centrifuge at approximately 3700 x g for 10 minutes to pellet the precipitated proteins.

-

Liquid-Liquid Extraction: Transfer the supernatant to a clean glass tube. Add 4 mL of n-hexane, vortex for 5 minutes, and centrifuge for 10 minutes. Transfer the upper hexane layer to a new tube.

-

Solid-Phase Extraction (SPE):

-

Condition a silica SPE cartridge (e.g., Sep-Pak) by washing with 3 mL of n-hexane.

-

Load the hexane extract onto the conditioned cartridge.

-

Wash the cartridge with 3 mL of n-hexane to remove non-polar interferences.

-

Elute the vitamin K fraction with 3 mL of a diethylether:hexane (3:97 v/v) solution.

-

-

Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial HPLC mobile phase (e.g., methanol/water mixture). The sample is now ready for injection into the LC-MS/MS system.

Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh an appropriate amount of the purified Vitamin K1-d7 (typically 1-5 mg).

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Analysis: Acquire ¹H and ²H NMR spectra. The absence of specific proton signals and the presence of corresponding deuterium signals will confirm the structure. It is important to note that chemical shifts can be dependent on the solvent, concentration, and temperature.

Conclusion

This guide has outlined the essential technical aspects of the synthesis and characterization of Vitamin K1-d7. The synthetic route, starting from deuterated 2-methylnaphthalene, provides a reliable method for producing this critical internal standard. The characterization protocols, employing a combination of LC-MS/MS, HPLC, and NMR, ensure the verification of its molecular structure, isotopic enrichment, and purity. The detailed methodologies provided herein serve as a valuable resource for researchers and professionals engaged in high-sensitivity bioanalysis and drug development, facilitating accurate and reproducible quantification of Vitamin K1.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Vitamin K1-d7

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, stability, and analytical methodologies related to Vitamin K1-d7. It is intended to serve as a technical resource for professionals in research and drug development who utilize this isotopically labeled compound as an internal standard for the quantification of Vitamin K1.

Core Chemical and Physical Properties

Vitamin K1-d7, also known as α-Phylloquinone-d7 or trans-Phylloquinone-d7, is the deuterium-labeled form of Vitamin K1.[1] It is a crucial internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) due to its chemical similarity to the unlabeled analyte, allowing for accurate correction of matrix effects and variations in sample processing.[1][2] The deuterium labels are typically located on the methyl group and the aromatic ring of the naphthoquinone core.[1]

All pertinent quantitative data regarding the chemical and physical properties of Vitamin K1-d7 are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| IUPAC Name | 5,6,7,8-tetradeuterio-2-[(7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trideuteriomethyl)naphthalene-1,4-dione | [] |

| CAS Number | 1233937-39-7 | |

| Molecular Formula | C₃₁H₃₉D₇O₂ | |

| Molecular Weight | 457.7 g/mol | |

| Appearance | Clear yellow to brown viscous oil or liquid | |

| Melting Point | -20°C | |

| Density | 0.999 g/mL at 25°C | |

| Purity | ≥99% deuterated forms (d₁-d₇); ≥97% atom D; Chemical Purity ≥97% | |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | |

| Synonyms | α-Phylloquinone-d7, trans-Phylloquinone-d7, Phylloquinone-d7, Phytonadione-d7, Konakion-d7, Mephyton-d7 |

Stability and Storage

The stability of Vitamin K1-d7 is critical for its function as a reliable internal standard. Proper storage is essential to prevent degradation and maintain its chemical integrity over time.

| Parameter | Recommendation / Data | Citations |

| Storage Temperature | -20°C | |

| Long-term Stability | Stable for ≥ 4 years when stored at -20°C | |

| Conditions to Avoid | Light | |

| Shipping Conditions | Shipped on wet ice in the continental US; may vary for other locations | |

| Short-term Stability | Unstable in the refrigerator (2–8 °C) over a 7-day period (data for Vitamin K1, applicable to d7 analog) |

The Vitamin K Metabolic Cycle

Vitamin K1 is an essential cofactor for the post-translational γ-carboxylation of specific glutamic acid residues in several proteins, which is critical for processes like blood coagulation and bone metabolism. The vitamin undergoes a cyclic series of enzymatic reactions in the endoplasmic reticulum, known as the Vitamin K cycle. Vitamin K1-d7 is expected to follow the same metabolic pathway as its unlabeled counterpart.

Caption: The Vitamin K metabolic cycle in the endoplasmic reticulum.

Experimental Protocols: Quantification of Vitamin K1

Vitamin K1-d7 is primarily used as an internal standard in the quantification of Vitamin K1 in biological matrices such as human plasma and serum. Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a common, highly sensitive, and selective method for this purpose.

A. Sample Preparation: Protein Precipitation

A simple protein precipitation method is often sufficient when using a selective analytical column that can resolve the analyte from matrix interferences like phospholipids.

-

Fortification: An aliquot of the biological sample (e.g., 500 µL of human plasma) is fortified with a known concentration of Vitamin K1-d7 internal standard.

-

Precipitation: A protein precipitating agent, such as acetonitrile, is added to the sample (e.g., at a 1:3 ratio).

-

Vortex & Centrifuge: The mixture is vortexed to ensure thorough mixing and then centrifuged to pellet the precipitated proteins.

-

Evaporation: The supernatant is transferred to a clean tube and evaporated to dryness, often under a stream of nitrogen.

-

Reconstitution: The dried residue is reconstituted in a small volume (e.g., 50 µL) of the initial mobile phase for injection into the LC-MS/MS system.

B. LC-MS/MS Analysis

-

Chromatography: Separation is typically achieved using a reverse-phase column, such as an Accucore Biphenyl column, which provides good resolution from phospholipids. The mobile phase often consists of a mixture of polar solvents like methanol and water, sometimes with acidic modifiers like formic or acetic acid to improve peak shape.

-

Ionization: Electrospray ionization (ESI) is commonly used for its high efficiency in ionizing the target analytes.

-

Mass Spectrometry: A triple quadrupole mass spectrometer is used for detection in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both Vitamin K1 and the Vitamin K1-d7 internal standard.

-

Quantification: The concentration of Vitamin K1 in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped human plasma).

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the quantification of Vitamin K1 in a biological matrix using Vitamin K1-d7.

Caption: A typical bioanalytical workflow for Vitamin K1 quantification.

References

A Technical Guide to the Application of Vitamin K1-d7 in Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Vitamin K1-d7, a deuterated internal standard essential for the accurate quantification of Vitamin K1 in various biological matrices. Its primary application lies in mass spectrometry-based analytical methods, offering enhanced precision and reliability in research, clinical diagnostics, and drug development.

Introduction to Vitamin K1-d7

Vitamin K1-d7 is a stable isotope-labeled form of Vitamin K1 (phylloquinone), where seven hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2] Its chemical properties are nearly identical to endogenous Vitamin K1, but its increased mass allows it to be distinguished by a mass spectrometer. This property is crucial for correcting variations in sample preparation and instrument response, leading to more accurate and precise measurements of Vitamin K1 levels.

Commercial Availability and Specifications

Several commercial suppliers offer Vitamin K1-d7 for research purposes. The product is typically supplied as a neat oil or in a solution. Key specifications from various suppliers are summarized below.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity/Isotopic Enrichment |

| Cayman Chemical | 1233937-39-7 | C₃₁H₃₉D₇O₂ | 457.7 | ≥99% deuterated forms (d₁-d₇)[1] |

| MedchemExpress | 1233937-39-7 | C₃₁H₃₉D₇O₂ | Not Specified | Not Specified[2] |

| Cambridge Isotope Laboratories | 1233937-39-7 | C₃₁H₃₉D₇O₂ | 457.74 | 99 atom % D, 97% Chemical Purity |

| BOC Sciences | 1233937-39-7 | C₃₁H₃₉D₇O₂ | 457.74 | ≥95%; ≥97% atom D |

| Achemtek | 1233937-39-7 | C₃₁H₃₉D₇O₂ | 457.74 | 98+% |

| Sigma-Aldrich | 1233937-39-7 | C₃₁D₇H₃₉O₂ | 457.74 | 99 atom % D, 97% (CP Sum of E & Z Isomers) |

The Role of Vitamin K1 in Biological Systems

Vitamin K1 is a fat-soluble vitamin that plays a crucial role as a cofactor for the enzyme gamma-glutamyl carboxylase. This enzyme catalyzes the post-translational modification of specific glutamate residues to gamma-carboxyglutamate (Gla) in a variety of proteins. These "Gla-proteins" are essential for several physiological processes.

The carboxylation of these proteins is critical for their function, which includes:

-

Blood Coagulation: Several clotting factors (II, VII, IX, and X) and anticoagulant proteins (C and S) are Gla-proteins.

-

Bone Metabolism: Osteocalcin, a Gla-protein found in bone, is involved in bone mineralization.

-

Vascular Health: Matrix Gla-protein (MGP) helps to prevent the calcification of arteries.

Experimental Protocol: Quantification of Vitamin K1 in Human Plasma using LC-MS/MS

This section outlines a typical workflow for the analysis of Vitamin K1 in human plasma using Vitamin K1-d7 as an internal standard. The protocol is a composite of methodologies described in the scientific literature.

Sample Preparation

The goal of sample preparation is to extract Vitamin K1 from the plasma matrix and remove interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Detailed Steps:

-

Internal Standard Spiking: To a known volume of plasma (e.g., 500 µL), add a precise amount of Vitamin K1-d7 internal standard solution.

-

Protein Precipitation: Add a protein precipitating agent like acetonitrile or ethanol to the plasma sample. Vortex mix and then centrifuge to pellet the precipitated proteins.

-

Extraction:

-

Liquid-Liquid Extraction (LLE): Transfer the supernatant to a new tube and add an immiscible organic solvent such as hexane. Vortex to extract the lipids, including Vitamin K1, into the organic layer.

-

Solid-Phase Extraction (SPE): Alternatively, the supernatant can be loaded onto an SPE cartridge (e.g., C18) to selectively retain Vitamin K1 while other components are washed away. The Vitamin K1 is then eluted with an appropriate solvent.

-

-

Evaporation and Reconstitution: The organic extract is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography

The reconstituted sample is injected into an HPLC or UHPLC system to separate Vitamin K1 from other components before it enters the mass spectrometer.

Typical LC Parameters:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid or an ammonium salt |

| Mobile Phase B | Methanol or acetonitrile with 0.1% formic acid |

| Gradient | A gradient from a lower to a higher percentage of Mobile Phase B is typically used to elute the analytes. |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 40 - 50 °C |

Mass Spectrometry

The eluent from the LC column is introduced into the mass spectrometer, which is typically a triple quadrupole instrument operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Typical MS Parameters:

| Parameter | Value |

| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. |

| MRM Transitions | Specific precursor-to-product ion transitions are monitored for both Vitamin K1 and Vitamin K1-d7. |

| Vitamin K1 | e.g., m/z 451.3 → 187.3 |

| Vitamin K1-d7 | e.g., m/z 458.3 → 194.3 |

Data Analysis and Interpretation

The concentration of Vitamin K1 in the original sample is determined by calculating the ratio of the peak area of the endogenous Vitamin K1 to the peak area of the Vitamin K1-d7 internal standard. This ratio is then compared to a calibration curve generated by analyzing samples with known concentrations of Vitamin K1 and a fixed concentration of the internal standard.

Conclusion

Vitamin K1-d7 is an indispensable tool for researchers and scientists requiring accurate and precise quantification of Vitamin K1. Its use as an internal standard in LC-MS/MS methods minimizes the impact of sample matrix effects and procedural variability, ensuring high-quality data for studies in nutrition, pharmacology, and clinical diagnostics. The methodologies outlined in this guide provide a robust framework for the successful implementation of Vitamin K1-d7 in a research setting.

References

A Comparative Analysis of the Physical Properties of Vitamin K1 and its Deuterated Analog, Vitamin K1-d7

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the core physical properties of non-labeled Vitamin K1 (phylloquinone) and its deuterated isotopologue, Vitamin K1-d7. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies where isotopically labeled internal standards are crucial for quantitative analysis.

Introduction

Vitamin K1, a fat-soluble vitamin, is essential for the synthesis of proteins required for blood coagulation and bone metabolism.[1] In pharmacokinetic and metabolic studies, stable isotope-labeled internal standards, such as Vitamin K1-d7, are indispensable for achieving accurate and precise quantification using mass spectrometry-based methods. Understanding the physical properties of both the labeled and unlabeled forms is critical for method development, formulation, and interpretation of experimental results. This guide presents a detailed comparison of these properties, supported by experimental protocols and visual diagrams of relevant biological pathways.

Comparative Physical Properties

The primary difference between Vitamin K1 and Vitamin K1-d7 lies in the isotopic substitution of seven hydrogen atoms with deuterium. This substitution results in a slight increase in molecular weight but generally has a negligible effect on the bulk physical properties such as melting point, boiling point, and solubility.

Table 1: Comparison of Physical Properties of Vitamin K1 and Vitamin K1-d7

| Property | Vitamin K1 (Phylloquinone) | Vitamin K1-d7 |

| Molecular Formula | C₃₁H₄₆O₂ | C₃₁H₃₉D₇O₂[2] |

| Molecular Weight | 450.70 g/mol [3][4] | 457.74 g/mol [2] |

| Appearance | Clear, yellow to amber, very viscous liquid | Clear yellow to brown oily matter |

| Melting Point | -20 °C | -20 °C |

| Boiling Point | 140-145 °C at 0.001 mmHg; >140 °C; 546.4 °C at 760 mmHg | No data available |

| Density | 0.984 g/mL at 25 °C; 0.963 g/cm³; 0.967 g/mL; 0.97 g/cm³ | 0.999 g/mL at 25 °C |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, benzene, petroleum ether, hexane, dioxane, chloroform, ether, and other fat solvents and vegetable oils. Soluble in DMF and DMSO. | Slightly soluble in chloroform, ethyl acetate, and methanol. |

| UV/Vis λmax (in Ethanol) | 248 nm (ε = 18,600 M⁻¹cm⁻¹), 261 nm, 269 nm, 329 nm | No significant shift expected |

| Mass Spectrum | Major fragments observed in tandem MS. | Shift in fragment masses corresponding to the deuterated portions of the molecule. |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of Vitamin K1 and its deuterated analog.

Determination of Melting Point

Given that Vitamin K1 is a viscous liquid at room temperature with a melting point of -20°C, standard melting point apparatus for crystalline solids is not suitable. The determination of its freezing point would be a more appropriate measure.

Principle: The sample is cooled at a controlled rate while its temperature is monitored. The freezing point is the temperature at which the liquid solidifies.

Apparatus:

-

Low-temperature thermostat/cryostat

-

Sample vial

-

Calibrated digital thermometer with a suitable probe

-

Stirring mechanism

Procedure:

-

Place a sample of Vitamin K1 or Vitamin K1-d7 into a sample vial.

-

Insert the thermometer probe and a small stirring bar into the vial.

-

Place the vial in the low-temperature thermostat.

-

Begin cooling the sample at a slow, controlled rate (e.g., 0.5°C/minute) while gently stirring.

-

Record the temperature at regular intervals.

-

The freezing point is the temperature at which the first crystals appear and remain, or the temperature plateau observed during the phase transition.

Determination of Boiling Point under Vacuum

Due to its high molecular weight, Vitamin K1 decomposes at its atmospheric boiling point. Therefore, its boiling point is determined under reduced pressure (vacuum).

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the surrounding environment. By reducing the pressure, the boiling point is lowered.

Apparatus:

-

Vacuum distillation apparatus (including a round-bottom flask, distillation head with a thermometer, condenser, and receiving flask)

-

Vacuum pump

-

Manometer

-

Heating mantle

Procedure:

-

Place a sample of Vitamin K1 into the round-bottom flask.

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

-

Connect the apparatus to the vacuum pump and manometer.

-

Evacuate the system to the desired pressure (e.g., 0.001 mmHg).

-

Begin heating the sample gently using the heating mantle.

-

The boiling point is the temperature at which a steady stream of distillate is observed, and the temperature reading on the thermometer remains constant.

Determination of Solubility

Principle: A supersaturated solution of the solute in the solvent is prepared and allowed to equilibrate. The concentration of the solute in the clear supernatant is then determined analytically.

Apparatus:

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometric detector

Procedure:

-

Add an excess amount of Vitamin K1 or Vitamin K1-d7 to a known volume of the desired solvent (e.g., ethanol, chloroform) in a sealed vial.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge the vial to separate the undissolved solute from the saturated solution.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the HPLC method.

-

Analyze the diluted sample by HPLC to determine the concentration of Vitamin K1 or Vitamin K1-d7.

-

Calculate the original solubility based on the dilution factor.

Signaling and Metabolic Pathways

Vitamin K1 is a crucial cofactor in the vitamin K cycle, which is essential for the post-translational modification of several proteins, enabling them to bind calcium and participate in various physiological processes.

The Vitamin K Cycle

The vitamin K cycle is a series of enzymatic reactions that recycle vitamin K, allowing a small amount to be used for the carboxylation of many protein molecules.

Caption: The Vitamin K Cycle in the Endoplasmic Reticulum.

Vitamin K-Dependent Carboxylation of Proteins

The primary function of the vitamin K cycle is to provide the reduced form of vitamin K (hydroquinone) as a cofactor for the enzyme γ-glutamyl carboxylase. This enzyme catalyzes the carboxylation of glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues on specific proteins.

Caption: Signaling pathway of Vitamin K-dependent protein activation.

Conclusion

The physical properties of Vitamin K1 and its deuterated analog, Vitamin K1-d7, are remarkably similar, with the most significant difference being the molecular weight. This similarity is advantageous in analytical applications, as the chromatographic behavior and solubility of the labeled and unlabeled compounds are nearly identical, ensuring that Vitamin K1-d7 serves as an excellent internal standard. The provided experimental protocols offer a foundational approach for the characterization of these and similar lipophilic molecules. The diagrams of the vitamin K cycle and protein carboxylation pathway illustrate the critical biological role of Vitamin K1, providing context for its importance in biomedical research.

References

An In-depth Technical Guide to Deuterium Labeling Positions in Vitamin K1-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterium labeling in Vitamin K1-d7, a crucial internal standard for quantitative analysis in research and drug development. This document details the precise locations of deuterium substitution, analytical data confirming these positions, and relevant experimental protocols for its use.

Introduction to Vitamin K1-d7

Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin essential for blood coagulation and bone metabolism. Vitamin K1-d7 is a stable isotope-labeled (SIL) analog of Vitamin K1, where seven hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of natural Vitamin K1 in various biological matrices. The increased mass of the deuterated form allows for its clear differentiation from the endogenous, unlabeled Vitamin K1, ensuring accurate and precise measurements in pharmacokinetic and metabolic studies.

Deuterium Labeling Positions

The precise placement of the seven deuterium atoms in Vitamin K1-d7 is critical for its function as an internal standard. The labeling is specifically located on the naphthoquinone ring and the methyl group at the 3-position.

Based on its formal chemical name, 2-(methyl-d3)-3-[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]-1,4-naphthalenedione-5,6,7,8-d4 , and its IUPAC name, 5,6,7,8-tetradeuterio-2-[(7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trideuteriomethyl)naphthalene-1,4-dione , the deuterium atoms are positioned as follows:

-

Three deuterium atoms replace the three hydrogen atoms of the methyl group attached to the C3 position of the naphthoquinone ring (trideuteriomethyl).

-

Four deuterium atoms replace the hydrogen atoms at the C5, C6, C7, and C8 positions of the aromatic naphthoquinone ring (5,6,7,8-tetradeuterio).

The phytyl tail of the Vitamin K1 molecule remains unlabeled. This specific labeling pattern ensures that the deuterated standard co-elutes chromatographically with the unlabeled analyte while being clearly distinguishable by its mass-to-charge ratio (m/z) in mass spectrometry.

Table 1: Summary of Deuterium Labeling in Vitamin K1-d7

| Labeled Moiety | Position(s) on Naphthoquinone Ring | Number of Deuterium Atoms |

| Methyl Group | C3-methyl | 3 |

| Aromatic Ring | C5, C6, C7, C8 | 4 |

| Total | 7 |

The following diagram illustrates the logical flow for identifying the labeling positions based on chemical nomenclature.

Navigating the Nuances of Vitamin K1-d7: A Technical Guide to its Certificate of Analysis

For researchers, scientists, and professionals in drug development, the quality and characterization of internal standards are paramount for accurate analytical measurements. This in-depth guide explores the critical specifications detailed in a Certificate of Analysis (CoA) for Vitamin K1-d7, a deuterated analog of Vitamin K1 widely used in mass spectrometry-based quantification.

Vitamin K1-d7, also known as phylloquinone-d7, serves as an indispensable tool in pharmacokinetic studies, clinical diagnostics, and food analysis, enabling precise measurement of its non-labeled counterpart. A thorough understanding of its CoA is crucial for ensuring data integrity and regulatory compliance. This document outlines the typical specifications, analytical methodologies, and quality control parameters for this certified reference material.

I. Certificate of Analysis: Core Specifications

A Certificate of Analysis for Vitamin K1-d7 provides a comprehensive summary of its identity, purity, and concentration. The following tables present a typical set of specifications that users should expect to find.

Table 1: General Information

| Parameter | Specification |

| Product Name | Vitamin K1-d7 (phylloquinone-d7) |

| CAS Number | 1233937-39-7[1] |

| Molecular Formula | C₃₁H₃₉D₇O₂[1] |

| Molecular Weight | 457.7 g/mol [1] |

| Appearance | Clear, viscous oil |

| Storage | -20°C in a light-protected, airtight container |

Table 2: Quantitative Purity and Isotopic Enrichment

| Parameter | Method | Specification |

| Chemical Purity | HPLC-UV, LC-MS/MS | ≥ 97%[2][3] |

| Isotopic Purity | Mass Spectrometry | ≥ 99 atom % D |

| Isotopic Distribution | Mass Spectrometry | d₇ ≥ 99% |

| d₆ ≤ 0.5% | ||

| d₅ ≤ 0.1% | ||

| d₀ - d₄ ≤ 0.05% | ||

| Concentration (if applicable) | Gravimetric/LC-MS/MS | Stated value with uncertainty (e.g., 100.0 ± 0.5 µg/mL) |

Table 3: Impurity Profile

| Parameter | Method | Specification |

| Residual Solvents | Headspace GC-MS | Conforms to USP <467> or ICH Q3C limits |

| Related Substances | HPLC-UV, LC-MS/MS | Individual Impurity: ≤ 0.5% |

| Total Impurities: ≤ 1.0% | ||

| Water Content | Karl Fischer Titration | ≤ 0.5% |

II. Experimental Protocols: Ensuring Quality and Accuracy

The specifications presented in the CoA are derived from a series of rigorous analytical tests. The following section details the methodologies typically employed for the quality control of Vitamin K1-d7.

A. Purity Determination by High-Performance Liquid Chromatography (HPLC)

The chemical purity of Vitamin K1-d7 is commonly assessed using reverse-phase HPLC with UV detection.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 or C30 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of methanol, isopropanol, and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure: A known concentration of the Vitamin K1-d7 standard is injected into the HPLC system. The peak area of the main component is used to calculate the purity against a reference standard or by area normalization, assuming all impurities have a similar response factor.

B. Isotopic Enrichment and Distribution by Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the isotopic purity and distribution of deuterated standards.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratios (m/z) of the molecular ions are measured. The relative intensities of the ions corresponding to the deuterated (d₇) and non-deuterated (d₀) as well as partially deuterated species are used to calculate the isotopic enrichment.

C. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR are powerful tools for confirming the chemical structure of Vitamin K1-d7 and ensuring the correct positioning of the deuterium labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Procedure: A solution of the sample is prepared and placed in the NMR spectrometer. The resulting spectra are analyzed to confirm the expected chemical shifts and the absence of signals at the positions where deuterium atoms have replaced protons.

III. Visualizing Quality Control and Certification

The following diagrams illustrate the workflow for the quality control of Vitamin K1-d7 and the logical structure of its Certificate of Analysis.

Figure 1: A typical workflow for the quality control testing of Vitamin K1-d7.

Figure 2: Logical structure of a Certificate of Analysis for Vitamin K1-d7.

References

The Indispensable Role of Vitamin K1-d7 in Modern Pharmacokinetic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmacokinetic (PK) research, the pursuit of precision and accuracy is paramount. The reliable quantification of analytes in complex biological matrices is the bedrock upon which robust PK models are built. For Vitamin K1 (phylloquinone), a fat-soluble vitamin with a critical role in coagulation and metabolism, this analytical challenge is particularly pronounced due to its lipophilic nature and low endogenous concentrations. This guide illuminates the pivotal role of its deuterated analogue, Vitamin K1-d7, as an indispensable tool in overcoming these challenges, ensuring the generation of high-quality, reliable pharmacokinetic data.

The Core Principle: Isotope Dilution Mass Spectrometry

The primary role of Vitamin K1-d7 in pharmacokinetic research is to serve as an internal standard (IS) for quantitative analysis, most commonly by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] This application is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique, which is considered a gold-standard for high-accuracy quantification.

Vitamin K1-d7 is structurally identical to the analyte of interest, Vitamin K1, except that seven hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle modification makes it chemically and physically behave almost identically to the native Vitamin K1 during sample extraction, purification, and chromatographic separation. However, its increased mass allows it to be distinguished from the endogenous Vitamin K1 by a mass spectrometer.

By adding a known quantity of Vitamin K1-d7 to each biological sample at the very beginning of the sample preparation process, any analyte loss during the multi-step workflow will affect both the analyte and the internal standard equally. The mass spectrometer measures the ratio of the response of the native Vitamin K1 to the Vitamin K1-d7. Because the amount of internal standard added is known, the absolute quantity of the endogenous Vitamin K1 can be calculated with exceptional precision and accuracy, effectively correcting for procedural variations.

The following diagram illustrates the logical relationship of using a stable isotope-labeled internal standard in a typical pharmacokinetic bioanalysis workflow.

Quantitative Data in Pharmacokinetic Studies

The precise data generated using Vitamin K1-d7 as an internal standard allows for the robust determination of key pharmacokinetic parameters. These parameters are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Vitamin K1 from various formulations or dietary sources.

The following table presents representative pharmacokinetic parameters from a human clinical trial investigating a 2 mg oral dose of a Vitamin K1 mixed micelles formulation. While the original study may have used a different internal standard, the data exemplifies the type of high-quality results achievable with an LC-MS/MS method that would ideally employ Vitamin K1-d7 for maximum accuracy.

| Pharmacokinetic Parameter | Unit | Mean Value (± SD) |

| Cmax (Maximum Concentration) | ng/mL | 15.6 (± 11.2) |

| Tmax (Time to Cmax) | hours | 5.2 (± 1.7) |

| AUC0-t (Area Under the Curve) | ng·h/mL | 118.8 (± 61.2) |

| AUC0-∞ (AUC extrapolated to infinity) | ng·h/mL | 148.9 (± 71.9) |

| t1/2 (Terminal Half-life) | hours | 11.8 (± 5.0) |

| CL/F (Apparent Total Clearance) | L/h | 15.9 (± 8.0) |

| Vz/F (Apparent Volume of Distribution) | L | 260.4 (± 141.6) |

| (Data adapted from a pharmacokinetic study in healthy human volunteers. The use of a stable isotope-labeled internal standard like Vitamin K1-d7 is critical for the accuracy of such measurements.)[2] |

Experimental Protocols: A Closer Look

The successful use of Vitamin K1-d7 relies on meticulously developed and validated bioanalytical methods. Below are detailed methodologies for a typical plasma analysis workflow.

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is a common approach for extracting lipophilic molecules like Vitamin K1 from a complex biological matrix like plasma or serum.

-

Aliquoting: In a clean glass tube, pipette 250 µL of the human plasma sample, calibration standard, or quality control sample.

-

Internal Standard Spiking: Add 5 µL of a combined internal standard working solution (containing Vitamin K1-d7, for example, at 1 µg/mL in methanol).

-

Protein Denaturation: Add 2 mL of ethanol to the tube and vortex for 30 seconds to precipitate plasma proteins.

-

Centrifugation: Centrifuge the sample at 4,000 x g for 5 minutes at room temperature.

-

Extraction: Decant the supernatant into a new glass tube. Add 4 mL of n-hexane and rotate on a mixer for 5 minutes.

-

Phase Separation: Centrifuge again at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Evaporation: Carefully transfer the upper organic (n-hexane) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C).

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., methanol/water mixture) and vortex. The sample is now ready for injection into the LC-MS/MS system.

(Protocol adapted from methodologies described in multiple sources.)

Protocol 2: LC-MS/MS Instrumental Analysis

This section details the typical conditions for the chromatographic separation and mass spectrometric detection of Vitamin K1 and Vitamin K1-d7.

-

LC System: Ultra-High Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system.

-

Analytical Column: A reverse-phase column, such as a C18 or Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 2.6 µm particle size), is commonly used.

-

Mobile Phase: A binary gradient system is often employed.

-

Mobile Phase A: Water with a small amount of additive like ammonium fluoride or formic acid.

-

Mobile Phase B: Methanol or acetonitrile with the same additive.

-

-

Gradient Elution: A gradient program is run to separate Vitamin K1 from other matrix components, for example, starting with a higher percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B over several minutes.

-

Flow Rate: Typically in the range of 0.4 - 0.8 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 50°C, to ensure reproducible retention times.

-

Mass Spectrometer: A triple quadrupole tandem mass spectrometer (TQ-MS).

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is frequently preferred for Vitamin K1 due to its nonpolar structure, though Electrospray Ionization (ESI) can also be used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) in positive ion mode. This highly specific and sensitive mode involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

-

Vitamin K1 Transition (Example): m/z 451.3 → 187.1

-

Vitamin K1-d7 Transition (Example): m/z 458.1 → 194.3

-

(Instrumental conditions are a composite of several published methods.)[3][4]

The Vitamin K Metabolic Cycle

Understanding the metabolic fate of Vitamin K1 is crucial for interpreting pharmacokinetic data. Vitamin K1-d7, being metabolically equivalent to the native form, follows the same pathways. The central pathway is the Vitamin K cycle, which occurs primarily in the liver. This cycle is essential for the post-translational modification (carboxylation) of several blood coagulation factors.

The following diagram, rendered in DOT language, illustrates the key steps of the Vitamin K cycle.

In this cycle, Vitamin K quinone is reduced to its active form, Vitamin K hydroquinone (KH2). KH2 then acts as a cofactor for the enzyme γ-glutamyl carboxylase, which adds a carboxyl group to glutamate (Glu) residues on specific proteins, converting them to γ-carboxyglutamate (Gla) residues. This process is essential for their biological activity, particularly for coagulation factors II, VII, IX, and X. During this reaction, KH2 is oxidized to Vitamin K epoxide (KO), which is then recycled back to the quinone form by the enzyme Vitamin K epoxide reductase (VKOR), completing the cycle.

Conclusion

Vitamin K1-d7 is more than just a reagent; it is a critical enabling tool for high-fidelity pharmacokinetic research. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays allows researchers to navigate the analytical complexities associated with quantifying Vitamin K1 in biological systems. By providing a reliable method to correct for variability in sample processing and analysis, Vitamin K1-d7 ensures the generation of accurate and precise concentration-time data. This data is the foundation for developing valid pharmacokinetic models, which are indispensable for drug development, nutritional science, and clinical diagnostics. The continued application of this elegant analytical solution will undoubtedly fuel further discoveries into the multifaceted roles of Vitamin K in human health and disease.

References

Methodological & Application

Application Notes and Protocols for Vitamin K1-d7 as an Internal Standard in LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Vitamin K1-d7 as an internal standard in the quantitative analysis of Vitamin K1 (phylloquinone) by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like Vitamin K1-d7 is critical for accurate and precise quantification, as it effectively corrects for matrix effects, variations in sample preparation, and instrument response.

Introduction

Vitamin K1 is a fat-soluble vitamin essential for blood coagulation and bone metabolism. Accurate measurement of Vitamin K1 in biological matrices such as plasma and serum is crucial for clinical research and diagnostics. LC-MS/MS has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and throughput. The incorporation of Vitamin K1-d7 as an internal standard (IS) is a key component of a robust and reliable LC-MS/MS method, compensating for potential variabilities during the analytical process.[1][2][3] This document outlines established protocols and performance data to guide researchers in the development and implementation of such assays.

Experimental Protocols

Several sample preparation and analytical methods have been successfully employed for the quantification of Vitamin K1 using Vitamin K1-d7 as an internal standard. Below are detailed protocols derived from established methodologies.

Sample Preparation

The choice of sample preparation technique is critical for removing interferences, particularly phospholipids, from the biological matrix.[4][5] Common approaches include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protocol 1: Protein Precipitation and Phospholipid Removal

This protocol is suitable for high-throughput analysis of plasma samples.

-

To 500 µL of plasma sample, add 5 µL of Vitamin K1-d7 internal standard solution (e.g., 100 ng/mL in methanol).

-

Add 1.5 mL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 20 seconds at 3000 rpm.

-

Centrifuge at 4300 rpm for 10 minutes to pellet the precipitated proteins.

-

Load the supernatant onto a phospholipid removal plate (e.g., Biotage ISOLUTE PLD+).

-

Apply vacuum to collect the eluate.

-

Evaporate the eluate to dryness at 50 °C under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of a suitable solvent mixture (e.g., 15:85 water:methanol).

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction

This protocol is a classic and effective method for extracting lipophilic compounds like Vitamin K1.

-

To 500 µL of serum or plasma, add 50 µL of Vitamin K1-d7 internal standard solution (e.g., 1000 ng/mL).

-

Add 1.5 mL of ethanol and vortex for 1 minute.

-

Add 4 mL of hexane and vortex for another minute.

-

Centrifuge at 13,000 rpm for 10 minutes to separate the layers.

-

Transfer the upper organic layer (hexane) to a clean tube.

-

Evaporate the organic layer to dryness under nitrogen at room temperature.

-

Reconstitute the extract in 200 µL of a 1:3 water and methanol mixture.

-

Transfer the supernatant to an autosampler vial for injection.

Protocol 3: Online Solid-Phase Extraction (SPE)

This automated approach improves recovery and reduces manual sample handling.

-

In a 96-well plate, mix 160 µL of serum with 160 µL of Vitamin K1-d7 internal standard solution (1.25 nmol/L in 99.9% ethanol).

-

Add 400 µL of a precipitation solution (Isopropanol/ZnSO4 (1 mol/L)/NH3 (25%) in a 94/1/5 ratio).

-

Seal, mix, and centrifuge the plate at 2200 g for 20 minutes.

-

Transfer 400 µL of the supernatant to a new plate.

-

Inject 50 µL into the online SPE-LC-MS/MS system.

Liquid Chromatography (LC) Conditions

Chromatographic separation is crucial to resolve Vitamin K1 from isomers and matrix components. Reversed-phase chromatography is typically used.

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Raptor Biphenyl (50 x 2.1 mm) | Accucore PFP (100 x 2.1 mm, 2.6 µm) | Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 5 mM ammonium formate and 0.1% formic acid | Water with 0.1% Formic Acid + 5mM Ammonium Formate | Water with 30 µmol/L NH4F |

| Mobile Phase B | Methanol with 0.1% formic acid | Methanol with 0.1% Formic Acid | Methanol with 30 µmol/L NH4F |

| Flow Rate | 0.4 mL/min | 0.5 mL/min | 0.5 mL/min |

| Column Temp. | 40 °C | 50 °C | Not Specified |

| Injection Vol. | 5 µL | 20 µL | 50 µL |

| Gradient | 90% B to 100% B over 1 min, hold at 100% B for 2 min | 70% B to 98% B over 1 min, hold at 98% B for 2 min | Linear gradient |

Mass Spectrometry (MS) Conditions

Tandem mass spectrometry is used for its high selectivity and sensitivity. Multiple Reaction Monitoring (MRM) is the scan mode of choice.

| Parameter | Value |

| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), Positive Ion Mode |

| MRM Transitions | See Table below |

Table 1: MRM Transitions for Vitamin K1 and Vitamin K1-d7

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Vitamin K1 | 451.3 / 451.5 | 187.1 / 187.2 / 186.8 | 23 - 25 |

| Vitamin K1-d7 | 458.3 | 193.8 | 23 - 25 |

(Note: Optimal collision energies may vary between different mass spectrometer instruments and should be optimized accordingly.)

Quantitative Data Summary

The use of Vitamin K1-d7 as an internal standard allows for excellent method performance. The following tables summarize typical quantitative data from validated LC-MS/MS methods.

Table 2: Method Performance Characteristics

| Parameter | Range of Reported Values |

| Linearity (R²) | > 0.95 - 0.994 |

| Lower Limit of Quantification (LLOQ) | 0.05 nmol/L (approximately 0.023 ng/mL) to 0.1 ng/mL |

| Intra-day Precision (%RSD) | 0.207 - 7.83% |

| Inter-day Precision (%RSD) | 3.39 - 5.75% |

| Accuracy (% Recovery) | Within 10% of nominal concentration |

| Recovery of Internal Standard | 99% |

Table 3: Example Calibration Curve and Quality Control Data

| Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Calibration Standard 1 | 0.10 | - | - |

| Calibration Standard 7 | 10.0 | - | - |

| QC-Low | 0.25 | 98.2 | 5.75 |

| QC-Mid | 0.75 | 102 | 3.39 |

| QC-High | 8.00 | 103 | 4.36 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of Vitamin K1 using Vitamin K1-d7 as an internal standard.

Caption: General workflow for Vitamin K1 analysis.

Rationale for Internal Standard Use

The diagram below illustrates the principle of using an internal standard to correct for variations in the analytical process.

Caption: Principle of internal standard correction.

Conclusion

The use of Vitamin K1-d7 as an internal standard in LC-MS/MS assays provides a robust and reliable method for the quantitative analysis of Vitamin K1 in biological matrices. The protocols and data presented in these application notes demonstrate that high accuracy, precision, and sensitivity can be achieved. Researchers and scientists can adapt these methodologies to their specific laboratory instrumentation and requirements, ensuring high-quality data for their research, clinical, and drug development applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative analysis of vitamin K1 in fruits and vegetables by isotope dilution LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. caymanchem.com [caymanchem.com]

- 4. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]

- 5. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Phylloquinone (Vitamin K1) in Human Plasma Using Isotope Dilution LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive method for the quantitative analysis of phylloquinone (Vitamin K1) in human plasma. The methodology employs a stable isotope-labeled internal standard, Vitamin K1-d7, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol covers sample preparation using a combination of protein precipitation and solid-phase extraction, optimized chromatographic conditions, and mass spectrometric parameters for accurate quantification. Method validation data, including linearity, precision, accuracy, and recovery, are presented to demonstrate the reliability of the assay for clinical and nutritional research.

Introduction

Phylloquinone (Vitamin K1) is a fat-soluble vitamin essential for the synthesis of proteins required for blood coagulation and bone metabolism[1]. Accurate quantification of Vitamin K1 in biological matrices like plasma is crucial for assessing nutritional status, diagnosing deficiencies, and supporting pharmacokinetic studies in drug development[2]. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred method for this analysis due to its high sensitivity and specificity[2][3].

The use of a stable isotope-labeled internal standard, such as Vitamin K1-d7, is critical for correcting for matrix effects and variations during sample preparation and injection, thereby ensuring high accuracy and precision[1]. This document provides a comprehensive protocol for the determination of phylloquinone in human plasma using an LC-MS/MS method with Vitamin K1-d7 as the internal standard.

Experimental Protocols

Materials and Reagents

-

Standards: Phylloquinone (Vitamin K1) and Vitamin K1-d7 (Internal Standard, IS)

-

Solvents: LC-MS grade methanol, ethanol, isopropanol, n-hexane, acetonitrile, and water

-

Reagents: Formic acid, ammonium formate

-

Consumables: 1.5 mL polypropylene tubes, solid-phase extraction (SPE) cartridges (e.g., silica-based), autosampler vials.

-

Matrix: Drug-free human plasma (can be stripped of endogenous Vitamin K by UV light exposure).

Preparation of Standards and Quality Controls

-

Stock Solutions: Prepare individual stock solutions of phylloquinone and Vitamin K1-d7 in ethanol at a concentration of 1 mg/mL. Store at -20°C.

-

Working Standard Solutions: Serially dilute the phylloquinone stock solution with ethanol to prepare working solutions for calibration standards and quality controls (QCs).

-

Internal Standard (IS) Working Solution: Dilute the Vitamin K1-d7 stock solution with ethanol to a final concentration of approximately 100 ng/mL.

-

Calibration Standards and QCs: Spike appropriate volumes of the phylloquinone working solutions into blank human plasma to create calibration standards and QC samples at low, medium, and high concentration levels. A typical calibration range is 0.03 to 10.0 ng/mL.

Sample Preparation Protocol

The following protocol combines protein precipitation with solid-phase extraction (SPE) for effective sample clean-up.

-

Aliquoting: To a 1.5 mL polypropylene tube, add 200 µL of plasma sample, calibrator, or QC.

-

Internal Standard Addition: Add 20 µL of the Vitamin K1-d7 IS working solution to each tube and vortex briefly.

-

Protein Precipitation: Add 400 µL of cold acetonitrile to each tube. Vortex for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., silica, 500 mg).

-

Load the supernatant onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analyte and internal standard using an appropriate solvent (e.g., a mixture of hexane and ethyl acetate).

-

-

Evaporation and Reconstitution: Dry the eluate under a gentle stream of nitrogen gas at approximately 60°C. Reconstitute the residue in 100 µL of the mobile phase.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, coupled to an HPLC or UPLC system.

Table 1: Liquid Chromatography Parameters

| Parameter | Setting |

|---|---|

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Gradient | 80% A to 100% B over 5 minutes, hold 100% B for 7 minutes |

| Flow Rate | 0.4 mL/min, increasing to 0.7 mL/min |

| Column Temperature | 50°C |

| Injection Volume | 10 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Setting |

|---|---|

| Ion Source | APCI, Positive Ion Mode |

| Nebulizer Current | 3 µA |

| Probe Temperature | 400°C |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions for Phylloquinone and Vitamin K1-d7

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Phylloquinone (K1) | 451.3 | 186.8 | 25 |

| Vitamin K1-d7 (IS) | 458.3 | 193.8 | 25 |

Data Analysis and Method Validation

Quantification

Quantification is based on the ratio of the peak area of the analyte (phylloquinone) to the peak area of the internal standard (Vitamin K1-d7). A calibration curve is constructed by plotting these peak area ratios against the nominal concentrations of the calibration standards. The concentration of unknown samples is determined by interpolation from this curve.

Method Performance

The described method has been validated according to established guidelines, demonstrating high performance and reliability. A summary of the validation parameters is presented below.

Table 4: Summary of Method Validation Data

| Validation Parameter | Result | Reference |

|---|---|---|

| Linearity (r²) | > 0.98 | |

| Lower Limit of Quantification (LLOQ) | 0.05 - 0.14 nmol/L | |

| Intra-Assay Precision (%CV) | 2.3% - 10.4% | |

| Inter-Assay Precision (%CV) | 7.4% - 12.8% | |

| Accuracy / Bias (%) | Within ±15% (3.5% - 10.2%) |

| Mean Recovery (%) | > 92% (99% - 108%) | |

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable means for the quantitative analysis of phylloquinone in human plasma. The use of the stable isotope-labeled internal standard Vitamin K1-d7 ensures accuracy by compensating for potential analytical variations. This robust protocol is well-suited for high-throughput applications in clinical diagnostics, nutritional assessment, and pharmaceutical research.

References

- 1. caymanchem.com [caymanchem.com]

- 2. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Vitamin K1-d7 Serum Sample Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin essential for the synthesis of several proteins required for blood coagulation and bone metabolism. Accurate quantification of Vitamin K1 in serum is crucial for clinical diagnostics, nutritional assessment, and pharmacokinetic studies. Vitamin K1-d7 serves as an ideal internal standard for mass spectrometry-based assays due to its similar chemical and physical properties to the endogenous analyte, ensuring high accuracy and precision. This document provides a detailed protocol for the analysis of Vitamin K1 in serum samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Vitamin K1-d7 as an internal standard.

I. Vitamin K Signaling Pathway

Vitamin K undergoes a cyclic series of oxidation and reduction reactions, known as the Vitamin K cycle, which is essential for its biological activity. This cycle is coupled to the gamma-carboxylation of specific glutamic acid (Glu) residues in Vitamin K-dependent proteins, converting them to gamma-carboxyglutamic acid (Gla) residues. This post-translational modification is critical for the calcium-binding capacity and subsequent activation of these proteins, which include key coagulation factors.

Caption: The Vitamin K cycle and its role in the gamma-carboxylation of proteins.

II. Experimental Protocols

This section details the methodology for the extraction and quantification of Vitamin K1 from serum samples using LC-MS/MS.

A. Materials and Reagents

-

Vitamin K1 and Vitamin K1-d7 standards

-

LC-MS/MS grade methanol, acetonitrile, isopropanol, and hexane

-

Ethanol (0.01% BHT)

-

Ammonium fluoride

-

Formic acid

-

Deionized water

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis PRiME HLB)

-

Human serum (for calibration standards and quality controls)

B. Sample Preparation

Two common methods for sample preparation are Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE), and a direct protein precipitation followed by SPE.

Protocol 1: Combined Liquid-Liquid and Solid-Phase Extraction [1]

-

Transfer 200 µL of serum to a clean tube.

-

Add 10 µL of the internal standard working solution (Vitamin K1-d7, 100 ng/mL in Ethanol with 0.01% BHT).

-

Add 200 µL of Ethanol (with 0.01% BHT) to precipitate proteins.

-

Add 1,000 µL of hexane and vortex for 1 minute.

-

Centrifuge at 5,000 rpm for 3 minutes.

-

Transfer 600 µL of the upper hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 1,000 µL of hexane.

-

Condition an SPE cartridge with 1 mL of hexane:diethyl ether (1:1) followed by 3 x 1 mL of hexane.

-

Load the reconstituted sample onto the SPE cartridge.

-

Wash the cartridge with 3 x 1 mL of hexane.

-

Elute the analyte with 1 mL of hexane:diethyl ether (97:3).

-

Evaporate the eluate to dryness and reconstitute in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Protein Precipitation and Solid-Phase Extraction [2][3]

-

To 200 µL of serum, add 600 µL of ethanol containing the internal standard (Vitamin K1-d7).

-

Vortex to mix and then centrifuge to pellet the precipitated proteins.

-

Load the supernatant onto a conditioned SPE plate (e.g., Oasis PRiME HLB µElution Plate).

-

Wash the plate.

-

Elute the sample with heptane.

-

Dry the eluate and reconstitute in a mixture of methanol and water.

C. LC-MS/MS Analysis

The following are typical parameters for LC-MS/MS analysis of Vitamin K1.

Liquid Chromatography Conditions [2][3]

| Parameter | Value |

| LC System | ACQUITY UPLC I-Class FTN or equivalent |

| Column | ACQUITY UPLC HSS PFP 2.1 x 50 mm, 1.8 µm |

| Column Temp. | 40 °C |

| Sample Temp. | 10 °C |

| Injection Vol. | 20 µL |

| Flow Rate | 0.6 mL/min |

| Mobile Phase A | Water with 0.05 mM ammonium fluoride |

| Mobile Phase B | Methanol with 0.05 mM ammonium fluoride |

| Gradient | A linear gradient is typically employed. |

Mass Spectrometry Conditions

| Parameter | Value |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI) or APCI, Positive |

| Acquisition | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 1.2 kV (for ESI) |

| Source Temp. | 150 °C |

| Desolvation Temp. | 650 °C |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Vitamin K1 | 451.3 | 187.1 / 186.8 | 23 / 25 |

| Vitamin K1-d7 (IS) | 458.3 | 193.8 | 23 / 25 |

III. Data Presentation

The following tables summarize the quantitative data from various validated methods for Vitamin K1 analysis in serum.

Table 1: Method Validation Parameters

| Parameter | Result | Reference |

| Linearity Range | 0.077–26 ng/mL | |

| 0.10-10 ng/mL | ||

| LLOQ | 0.05 nmol/L (~0.022 ng/mL) | |

| 0.05 ng/mL | ||

| 0.14 nmol/L (~0.063 ng/mL) | ||

| Intra-day Precision (%CV) | ≤ 5.4% | |

| 0.207-7.83% | ||

| 2.3% - 10.4% | ||

| Inter-day Precision (%CV) | ≤ 5.4% | |

| 3.39-5.75% | ||

| 7.4% - 12.8% | ||

| Accuracy/Recovery | Within 10% of nominal | |

| 99% for internal standard | ||

| > 92% |

Table 2: Summary of Sample Preparation and LC-MS/MS Conditions from Literature

| Sample Volume | Preparation Method | LC Column | Ionization | Reference |

| 200 µL | LLE followed by SPE | Not specified | LDTD-MS/MS | |

| 200 µL | Protein Precipitation + SPE | ACQUITY UPLC HSS PFP | ESI | |

| 350 µL | Protein Denaturation + SPE | Not specified | APCI | |

| 500 µL | Protein Precipitation | Raptor Biphenyl | MS/MS | |

| 500 µL | LLE | Accucore PFP | ESI |

IV. Experimental Workflow

The general workflow for the analysis of Vitamin K1-d7 in serum samples is depicted below.

Caption: A generalized workflow for the analysis of Vitamin K1 in serum.

V. Conclusion

The LC-MS/MS method using Vitamin K1-d7 as an internal standard provides a robust, sensitive, and specific approach for the quantification of Vitamin K1 in serum samples. The detailed protocols and compiled data in these application notes serve as a comprehensive guide for researchers and scientists in the field of drug development and clinical analysis. Adherence to these protocols will ensure reliable and accurate results for the assessment of Vitamin K1 status.

References

Application Notes and Protocols for the Analysis of Vitamin K1 in Food Matrices using Vitamin K1-d7 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Vitamin K1 (phylloquinone) in various food matrices. The use of a deuterated internal standard, Vitamin K1-d7, is highlighted as a crucial component for achieving accurate and reliable results by correcting for matrix effects, extraction losses, and instrumental variability. The primary analytical technique discussed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful tool for sensitive and selective quantification.

Introduction